

Ratiometric Calcium Imaging with Fura-5F AM: Application Notes and Protocols

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Compound of Interest

Compound Name: Fura-5F AM

Cat. No.: B15554501

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Introduction

Intracellular calcium (Ca^{2+}) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca^{2+} concentration is therefore crucial for understanding cellular physiology and for the development of novel therapeutics. **Fura-5F AM** is a fluorescent indicator designed for the ratiometric measurement of intracellular calcium. Like its predecessor Fura-2, Fura-5F exhibits a shift in its fluorescence excitation spectrum upon binding to Ca^{2+} . This ratiometric property allows for a more accurate quantification of intracellular Ca^{2+} concentrations, as it minimizes issues related to uneven dye loading, cell thickness, photobleaching, and dye leakage.[1][2] Fura-5F, a derivative of Fura-2, possesses a moderate affinity for Ca^{2+} , making it well-suited for measuring a wide range of calcium concentrations. This document provides detailed application notes and protocols for the use of **Fura-5F AM** in ratiometric calcium imaging.

Principle of Ratiometric Measurement with Fura-5F

Fura-5F AM is an acetoxymethyl (AM) ester derivative of the Fura-5F molecule. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic and active Fura-5F indicator in the cytoplasm.[2]

The key feature of Fura-5F for ratiometric imaging is its dual-excitation spectrum. When Fura-5F binds to Ca^{2+} , its peak fluorescence excitation wavelength shifts from approximately 363 nm (Ca^{2+} -free) to 336 nm (Ca^{2+} -bound), while the fluorescence emission remains relatively constant at around 506-512 nm.[3] By alternately exciting the Fura-5F-loaded cells at these two wavelengths and measuring the corresponding fluorescence emission, a ratio of the fluorescence intensities (F_{336}/F_{363}) can be calculated. This ratio is directly proportional to the intracellular Ca^{2+} concentration and is largely independent of the intracellular dye concentration.

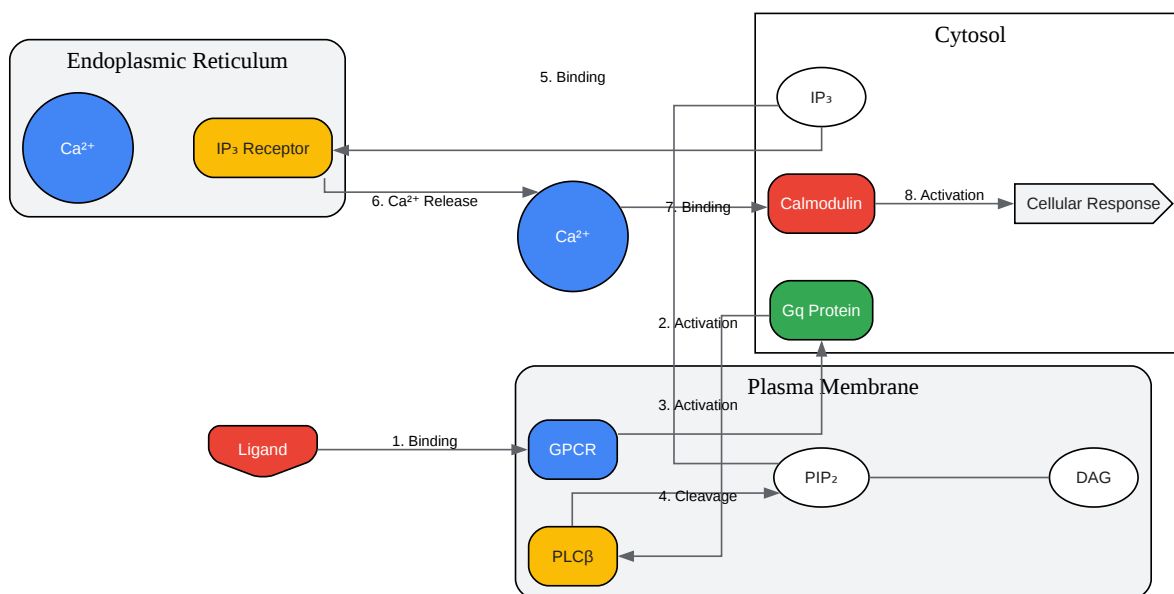
Quantitative Data

The following table summarizes the key spectral and chemical properties of Fura-5F, along with a comparison to the widely used Fura-2 indicator.

Property	Fura-5F	Fura-2
Excitation Maximum (Ca^{2+} -free)	363 nm	380 nm[2]
Excitation Maximum (Ca^{2+} -bound)	336 nm	340 nm[2]
Emission Maximum (Ca^{2+} -free)	512 nm	~510 nm[2]
Emission Maximum (Ca^{2+} -bound)	506 nm	~510 nm[2]
Dissociation Constant (K_d) for Ca^{2+}	~400 nM[4]	~145 nM
Molar Extinction Coefficient (ϵ) at λ_{max} (Ca^{2+} -free)	26,000 $\text{cm}^{-1}\text{M}^{-1}$ at 363 nm	31,000 $\text{cm}^{-1}\text{M}^{-1}$ at 380 nm
Molar Extinction Coefficient (ϵ) at λ_{max} (Ca^{2+} -bound)	29,000 $\text{cm}^{-1}\text{M}^{-1}$ at 336 nm	31,000 $\text{cm}^{-1}\text{M}^{-1}$ at 340 nm

Signaling Pathway: GPCR-Mediated Intracellular Calcium Release

A common application for Fura-5F is the study of G-protein coupled receptor (GPCR) signaling pathways that lead to intracellular calcium mobilization. The following diagram illustrates a typical GPCR-Gq signaling cascade.

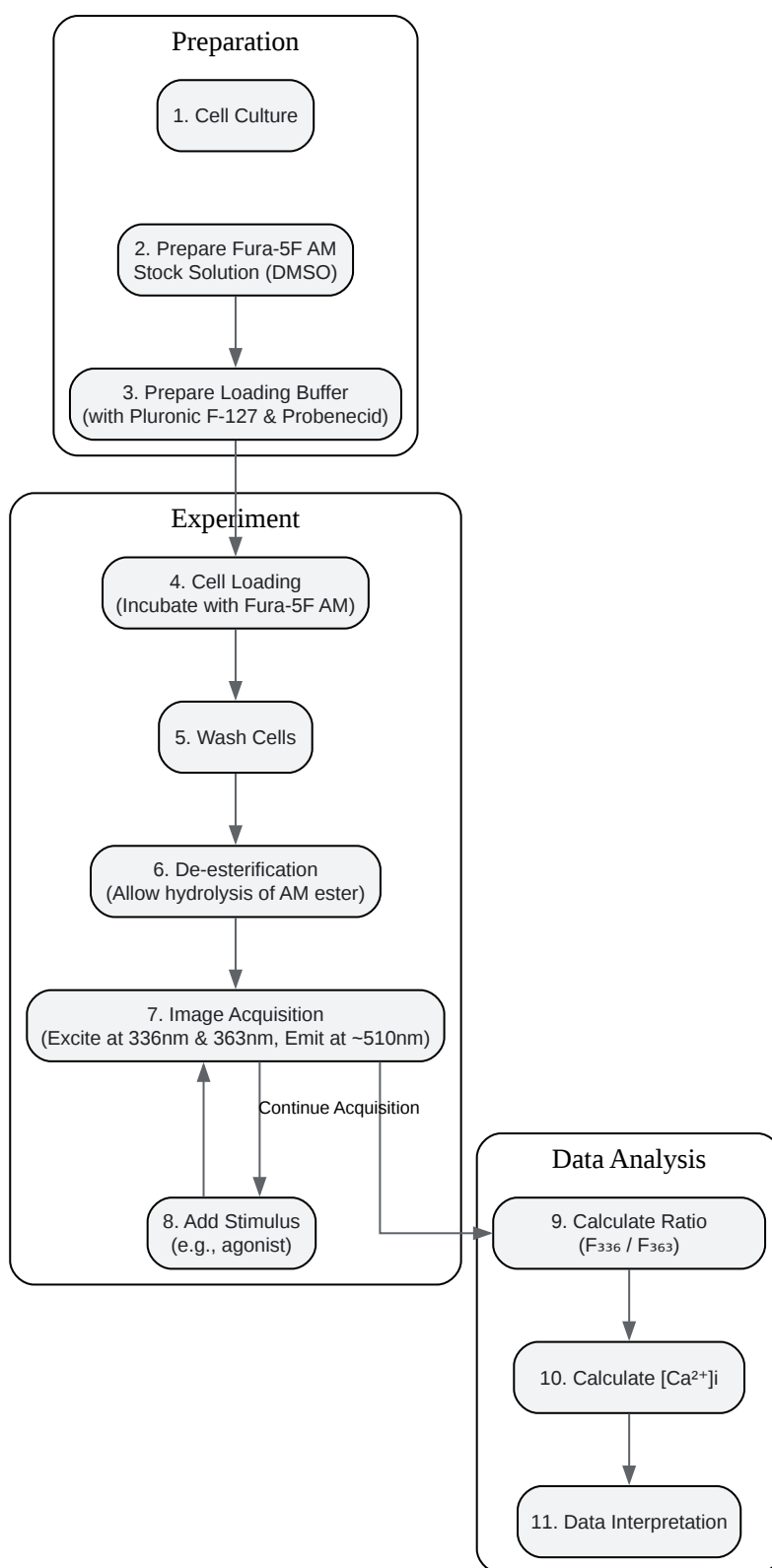


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GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for a ratiometric calcium imaging experiment using **Fura-5F AM**.



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General workflow for **Fura-5F AM** calcium imaging.

Experimental Protocols

The following protocols provide a general guideline for using **Fura-5F AM** to measure intracellular calcium. Optimal conditions for dye concentration, loading time, and temperature should be determined empirically for each specific cell type and experimental setup.

Reagent Preparation

1. Fura-5F AM Stock Solution (1-5 mM)

- Prepare a stock solution of **Fura-5F AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- For a 1 mM stock solution, dissolve 1 mg of **Fura-5F AM** in approximately 1 mL of DMSO.
- Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Loading Buffer

- The loading buffer is typically a balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.
- Pluronic F-127 (Optional but Recommended): To aid in the dispersion of the lipophilic **Fura-5F AM** in the aqueous loading buffer, a non-ionic detergent like Pluronic F-127 can be used. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Add an equal volume of this stock to the **Fura-5F AM** stock solution before diluting into the loading buffer to achieve a final concentration of 0.02-0.04%.
- Probenecid (Optional but Recommended): To inhibit the activity of organic anion transporters that can extrude the de-esterified Fura-5F from the cells, probenecid can be added to the loading buffer. A final concentration of 1-2.5 mM is typically used. Prepare a stock solution of probenecid (e.g., 250 mM in 1 M NaOH) and dilute it into the loading buffer. Adjust the pH of the final loading buffer if necessary.

Cell Loading Protocol

- Cell Preparation: Culture cells on coverslips or in microplates suitable for fluorescence microscopy or plate reader-based assays. Ensure cells are healthy and at an appropriate confluency (typically 70-90%).
- Prepare Working Loading Solution: Dilute the **Fura-5F AM** stock solution (with or without Pluronic F-127) into the pre-warmed loading buffer to a final concentration of 1-10 μM . The optimal concentration needs to be determined for each cell type to achieve adequate signal without causing significant calcium buffering.
- Cell Loading:
 - Remove the culture medium from the cells.
 - Wash the cells once with the loading buffer.
 - Add the working loading solution to the cells.
 - Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at lower temperatures may reduce dye compartmentalization.
- Washing:
 - Remove the loading solution.
 - Wash the cells 2-3 times with fresh, pre-warmed loading buffer (without **Fura-5F AM**, but with probenecid if used during loading) to remove extracellular dye.
- De-esterification:
 - After washing, add fresh buffer to the cells.
 - Incubate the cells for an additional 30 minutes at the loading temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.

Data Acquisition and Analysis

- Instrumentation: Use a fluorescence microscope or plate reader equipped with excitation filters for approximately 336 nm and 363 nm, and an emission filter for approximately 510

nm.

- Image/Data Acquisition:
 - Acquire a baseline fluorescence ratio by alternately exciting at 336 nm and 363 nm and recording the emission at ~510 nm.
 - Add the experimental stimulus (e.g., agonist, ionophore) and continue to record the fluorescence ratio over time.
- Data Analysis:
 - For each time point, calculate the ratio of the fluorescence intensity at 336 nm excitation to the intensity at 363 nm excitation (Ratio = F_{336} / F_{363}).
 - The intracellular calcium concentration ($[Ca^{2+}]_i$) can be calculated using the Grynkiewicz equation:

$$[Ca^{2+}]_i = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{max363} / F_{min363})$$

Where:

- K_d is the dissociation constant of Fura-5F for Ca^{2+} (~400 nM).
- R is the experimentally measured fluorescence ratio (F_{336} / F_{363}).
- R_{min} is the ratio in the absence of Ca^{2+} (determined by adding a Ca^{2+} chelator like EGTA).
- R_{max} is the ratio at saturating Ca^{2+} concentrations (determined by adding a Ca^{2+} ionophore like ionomycin in the presence of high extracellular Ca^{2+}).
- F_{max363} / F_{min363} is the ratio of fluorescence intensities at 363 nm excitation in Ca^{2+} -free and Ca^{2+} -saturating conditions, respectively. This term corrects for the Ca^{2+} -dependent change in fluorescence at the isosbestic wavelength.

Troubleshooting

- Low Fluorescence Signal:
 - Increase the **Fura-5F AM** concentration during loading.
 - Increase the loading time.
 - Ensure complete de-esterification.
 - Check the health of the cells.
- High Background Fluorescence:
 - Ensure thorough washing to remove all extracellular dye.
 - Use a background subtraction algorithm during analysis.
- Rapid Dye Leakage:
 - Include probenecid in the loading and imaging buffers.
 - Perform experiments at a lower temperature.
- Dye Compartmentalization:
 - Load cells at a lower temperature (e.g., room temperature).
 - Use a lower concentration of **Fura-5F AM**.

Conclusion

Fura-5F AM is a valuable tool for the ratiometric measurement of intracellular calcium concentrations. Its moderate affinity for calcium makes it suitable for a broad range of applications in cell biology research and drug discovery. By following the detailed protocols and understanding the principles of ratiometric imaging outlined in these application notes, researchers can obtain accurate and reproducible data on intracellular calcium dynamics.

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